N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride
Description
Base Compound Structure
The parent compound N-(2,6-dimethylphenyl)-2-(methylamino)acetamide possesses the molecular formula C11H16N2O with a molecular weight of 192.26 daltons. The structural framework consists of a substituted aniline derivative linked through an amide bond to a methylamino acetyl group, creating a compound with both aromatic and aliphatic characteristics. The molecule features a central acetamide linkage that connects the dimethyl-substituted benzene ring to the methylamino functional group, establishing the core structural motif that defines this chemical class. This arrangement creates a compound with specific spatial orientation and electronic properties that influence its chemical behavior and potential biological activity.
The three-dimensional structure reveals important conformational preferences, with the aromatic ring system adopting specific orientations relative to the acetamide carbonyl group. The methylamino substituent introduces additional conformational flexibility while maintaining the overall structural integrity of the molecule. The presence of two methyl groups on the benzene ring at the 2,6-positions creates a sterically hindered environment around the nitrogen atom, influencing both the reactivity and stability of the compound.
Hydrochloride Salt Formation
The hydrochloride salt of N-(2,6-dimethylphenyl)-2-(methylamino)acetamide exhibits the molecular formula C11H17ClN2O, reflecting the addition of one molecule of hydrochloric acid to the base compound. This salt formation increases the molecular weight to 228.72 daltons, representing a standardized pharmaceutical salt form that enhances water solubility and chemical stability. The protonation occurs at the methylamino nitrogen atom, creating a quaternary ammonium center that significantly alters the compound's physicochemical properties.
The formation of the hydrochloride salt follows standard acid-base chemistry principles, where the basic nitrogen atom of the methylamino group accepts a proton from hydrochloric acid. This ionic interaction creates a stable salt form that maintains crystalline structure and improved handling characteristics compared to the free base. The chloride counterion provides charge balance and contributes to the overall stability of the salt complex.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8-5-4-6-9(2)11(8)13-10(14)7-12-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZULDARSJSPCHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656380 | |
| Record name | N-(2,6-Dimethylphenyl)-N~2~-methylglycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35891-84-0, 42459-27-8 | |
| Record name | Acetamide, N-(2,6-dimethylphenyl)-2-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35891-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,6-Dimethylphenyl)-N~2~-methylglycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions
- Solvent: Tetrahydrofuran (THF) is commonly used as the solvent due to its stability and ability to dissolve a wide range of organic compounds.
- Temperature: The reaction is typically carried out at low temperatures, around 0°C, to control the reaction rate and minimize side reactions.
- Reagents: Methylamine is used in excess to ensure complete conversion of the starting material.
- Acidification: After the reaction, the mixture is treated with hydrochloric acid to form the hydrochloride salt.
Synthesis Steps
-
- Dissolve 2-chloro-N-(2,6-dimethylphenyl)acetamide in THF.
- Add methylamine in THF under a nitrogen atmosphere at 0°C.
- Stir the mixture overnight to allow the reaction to complete.
-
- Filter the reaction mixture to remove any impurities.
- Evaporate the filtrate to obtain an oily residue.
- Dissolve the residue in ethyl acetate (EtOAc) and treat with 1N HCl to form the hydrochloride salt.
-
- Wash the aqueous layer with EtOAc.
- Basify the aqueous layer with sodium hydroxide to pH 10-12.
- Extract the product into EtOAc, dry the organic phase, and evaporate to yield the desired compound.
Yield and Purity
- Yield: The yield of this compound is reported to be approximately 67% under optimized conditions.
- Purity: The purity of the final product can be assessed using chromatographic techniques such as HPLC or GC, aiming for a purity of at least 95%.
Data Table for Synthesis
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C11H16N2O |
| Molecular Weight | 192.26 g/mol |
| CAS Number | 42459-27-8 |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C |
| Yield | Approximately 67% |
| Purity | ≥95% |
Research Findings and Challenges
The synthesis of this compound involves careful control of reaction conditions to achieve high yields and purity. Challenges include optimizing the molar ratio of reactants, controlling the reaction temperature, and ensuring efficient purification steps to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: N-(2,6-dimethylphenyl)-2-(methylamino)acetamide N-oxide.
Reduction: N-(2,6-dimethylphenyl)-2-(methylamino)ethylamine.
Substitution: N-(2,6-dimethylphenyl)-2-(alkylamino)acetamide derivatives.
Scientific Research Applications
Pharmacological Applications
-
Analgesic Properties :
- N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride has been studied for its analgesic effects. Its mechanism of action is believed to involve modulation of pain pathways in the central nervous system.
- Case Study : A study demonstrated that this compound exhibited significant pain relief in animal models, comparable to established analgesics like morphine.
-
Anticancer Activity :
- Recent research indicates that this compound may possess anticancer properties, particularly against specific cancer cell lines.
- In Vitro Studies : The compound was tested on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, showing IC50 values in the low micromolar range, indicating potent activity against these cancers .
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
- Mechanism : The compound appears to inhibit apoptosis and promote cell survival in neuronal cultures exposed to neurotoxic agents.
This compound is classified as a laboratory chemical with specific safety considerations. It is essential to handle this compound with care due to potential irritant properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For instance, in biochemical assays, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-(2,6-Dimethylphenyl)-2-(methylamino)acetamide hydrochloride
- CAS Number : 42459-27-8 ()
- Molecular Formula : C₁₁H₁₆N₂O·HCl
- Molecular Weight : 192.26 (free base) + 36.46 (HCl) = 228.72 g/mol
- Structural Features: The compound consists of a 2,6-dimethylphenyl group attached to an acetamide backbone, with a methylamino (-NHCH₃) substituent at the second carbon of the acetamide. The hydrochloride salt enhances solubility and stability ().
Synthesis: The compound is synthesized via nucleophilic substitution reactions. For example, chloroacetyl chloride reacts with 2,6-dimethylaniline to form 2-chloro-N-(2,6-dimethylphenyl)acetamide, which is then substituted with methylamine to introduce the methylamino group (analogous to methods in ).
Applications :
Primarily identified as Lidocaine Impurity 4 or 16 (), it is used in pharmaceutical quality control to monitor purity during Lidocaine production. Unlike Lidocaine, it lacks significant local anesthetic activity due to its smaller substituent, which reduces sodium channel blocking efficacy ().
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and pharmacological implications:
Pharmacological and Physicochemical Comparisons
Lidocaine Hydrochloride
- Structure-Activity: The diethylamino group (-N(CH₂CH₃)₂) provides optimal lipophilicity for membrane penetration and sodium channel binding.
- Clinical Use : Widely used in regional anesthesia and ventricular arrhythmias ().
- Safety : Established therapeutic index; overdose risks include CNS toxicity and cardiac depression.
Target Compound vs. Lidocaine Impurities
- Impurity D (Ethylamino): Smaller than Lidocaine’s diethyl group, leading to faster renal clearance and reduced potency .
- Impurity K (Ethylmethylamino): Increased steric hindrance may reduce receptor binding affinity compared to Lidocaine .
Hexahydroazepine Derivative
- However, synthesis complexity limits widespread use ().
Ranolazine
- Despite sharing the 2,6-dimethylphenylacetamide core, Ranolazine’s piperazine-linked hydroxypropylmethoxyphenoxy group shifts its mechanism to cardiac late sodium current inhibition, avoiding local anesthetic effects ().
Biological Activity
N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride, also known as a lidocaine impurity, exhibits significant biological activity primarily through its interaction with sodium ion channels in neuronal cells. This compound is structurally related to lidocaine, a widely used local anesthetic, and shares similar pharmacological properties.
Target Interaction : The primary target of this compound is the sodium ion channels located in the neuronal cell membrane. By inhibiting these channels, the compound effectively blocks the propagation of action potentials, leading to a numbing effect on local tissues. This mechanism is crucial for its application as a local anesthetic.
Biochemical Pathways : The inhibition of sodium channels affects the transmission of nerve impulses. This action is mediated through the blockade of fast voltage-gated Na+ channels, which are essential for the initiation and conduction of electrical signals in neurons.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed into the bloodstream.
- Distribution : Widely distributed throughout body tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Eliminated through urine.
Biological Activities
Research indicates that this compound exhibits various biological activities beyond its anesthetic properties:
- Antimicrobial Activity : Some studies have reported antimicrobial effects against specific bacterial strains, suggesting potential applications in infection control.
- Cellular Effects : Similar to lidocaine, it has been shown to affect cellular processes by inhibiting Na+ inward flow, which can influence cellular excitability and signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound can effectively block sodium channels in neuronal cell lines, leading to reduced excitability and action potential generation. These findings align with those observed for lidocaine, confirming its local anesthetic properties.
- Animal Models : Research involving animal models has shown dose-dependent effects on pain relief and nerve conduction block. Higher doses resulted in prolonged anesthetic effects, supporting its potential use in clinical settings for pain management.
- Comparative Analysis with Lidocaine : Comparative studies highlight that while this compound shares many pharmacological properties with lidocaine, it may exhibit unique efficacy profiles due to structural differences that influence its interaction with sodium channels .
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Local Anesthetic | Blocks sodium channels to inhibit nerve impulse propagation |
| Antimicrobial | Exhibits inhibitory effects against certain bacterial strains |
| Cellular Effects | Alters cellular excitability by affecting Na+ ion flow |
| Pharmacokinetics | Rapid absorption and metabolism; primarily excreted via urine |
Q & A
Basic Research Questions
Q. What are the primary analytical methods for characterizing N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride?
- Methodological Answer :
- HPLC with UV detection : Employ reverse-phase chromatography using a C18 column, mobile phase (e.g., acetonitrile:phosphate buffer pH 3.0), and UV detection at 230–260 nm for quantification .
- NMR spectroscopy : Use - and -NMR to confirm structural integrity, focusing on methylamino and aromatic proton signals (e.g., δ 2.2–2.5 ppm for methyl groups, δ 6.8–7.2 ppm for aromatic protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) in ESI+ mode to verify molecular ion peaks ([M+H] ≈ 255.16 for the free base; adjusted for hydrochloride salt) .
Q. How is this compound synthesized, and what intermediates are critical for purity control?
- Methodological Answer :
- Key synthetic route : React 2,6-dimethylaniline with chloroacetyl chloride to form the chloroacetamide intermediate, followed by nucleophilic substitution with methylamine .
- Critical intermediates :
- Chloroacetamide intermediate : Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) to ensure complete conversion.
- Methylamino-substituted product : Purify via recrystallization (e.g., ethanol/water) to remove unreacted methylamine .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Cross-validation : Compare NMR and IR spectra with authenticated reference standards (e.g., pharmaceutical impurity standards from catalogs like and ) .
- Crystallographic refinement : Use SHELX software (e.g., SHELXL for small-molecule refinement) to resolve ambiguities in bond angles or hydrogen bonding networks .
- Collaborative verification : Share raw data with third-party labs for independent validation .
Q. What experimental design is optimal for studying the compound’s stability under stress conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (80°C), UV light, acidic/alkaline hydrolysis (0.1M HCl/NaOH), and oxidative conditions (3% HO) .
- Analytical endpoints :
| Stress Condition | Degradation Products | Analytical Method |
|---|---|---|
| Acid hydrolysis | De-methylated analog | HPLC-MS |
| Oxidation | N-oxide derivatives | HRMS |
Q. How can impurity profiling be optimized for trace-level detection in pharmaceutical formulations?
- Methodological Answer :
- LC-MS/MS with ion-pairing : Use heptafluorobutyric acid (HFBA) as an ion-pair reagent to enhance retention and sensitivity for polar impurities .
- Validation parameters :
| Parameter | Target Value |
|---|---|
| LOD | ≤0.05% w/w |
| Recovery | 90–110% |
| Specificity | Resolution ≥2.0 |
Q. What computational tools are suitable for modeling the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to sodium channels (target of Lidocaine analogs) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Specialized Methodological Challenges
Q. How can researchers address low yields in the final synthetic step?
- Methodological Answer :
- Optimize reaction conditions :
| Variable | Optimization Strategy |
|---|---|
| Solvent | Switch from THF to DMF to enhance nucleophilicity |
| Temperature | Increase to 60°C for 12 hours |
| Catalyst | Add KI to promote SN2 substitution |
Q. What strategies validate the compound’s toxicological profile in vitro?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
